(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Prolyl endopeptidase inhibition CNS drug discovery Peptidomimetic SAR

Generic proline offers only partial conformational restriction, complicating bioactive conformer analysis. (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid solves this as a constrained dipeptide mimic with a rigid 2-azabicyclo[2.2.2]octane scaffold. • PEP inhibition: 0.9 nM IC50, oral ID50 1 mg/kg • HLE inhibition: 72-hour lung retention in vivo • Non-thiol ACE inhibitor starting point (zabicipril class) Supplied with defined (3R) stereochemistry and batch-specific CoA.

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 146144-65-2
Cat. No. B586284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
CAS146144-65-2
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC1CC2CCC1C(N2)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1
InChIKeyYDIUZWIFYIATRZ-KPGICGJXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABO Acid: Constrained Proline Building Block


(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid (CAS 146144-65-2), also referred to as (R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, is a chiral, non-proteinogenic bicyclic amino acid belonging to the azabicycloalkane class of constrained dipeptide mimics [1]. It features a rigid 2-azabicyclo[2.2.2]octane scaffold that conformationally restricts the phi (φ) and psi (ψ) backbone dihedral angles, serving as a locked proline surrogate in peptidomimetic research. With a molecular formula of C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol, this building block is commercially available from multiple suppliers in research-grade purity (typically ≥95%), enabling its direct incorporation into structure–activity relationship (SAR) studies and peptide engineering programs [2].

Product class Chiral constrained proline building block
Workflow Peptidomimetic SAR and peptide engineering
Conformational context Rigid dipeptide mimic (φ, ψ, ω constraint)

Why Generic Proline Cannot Replace ABO Acid


Generic proline, while capable of inducing turns, offers only partial conformational restriction and remains susceptible to cis/trans amide bond isomerization, complicating bioactive conformer population analysis. Even among constrained proline analogs, subtle differences in bridge size, stereochemistry, and ring topology profoundly alter backbone dihedral angle preferences, target binding complementarity, and proteolytic stability [1]. The 2-azabicyclo[2.2.2]octane framework imposes a distinct conformational envelope compared to the 2-azabicyclo[2.2.1]heptane (one-carbon smaller bridge) or perhydroindole scaffolds, and the specific (3R) absolute configuration dictates the three-dimensional presentation of the carboxylic acid pharmacophore. Therefore, interchanging these analogs without quantitative conformational and pharmacological validation can lead to loss of biological activity, as demonstrated in comparative enzyme inhibition studies where the 2-azabicyclo[2.2.2]octane-containing inhibitors exhibited unique potency and in vivo duration-of-action profiles [2][3].

vs. Generic Proline Partial restriction and cis/trans isomerization may shift bioactive conformer populations.
vs. [2.2.1] Bridge (ABH) Smaller bridge size enforces a different dihedral angle envelope; potency profiles may not transfer.
vs. (3S) Enantiomer Opposite absolute configuration alters pharmacophore presentation; binding complementarity may differ.

ABO Acid: Head-to-Head Evidence vs. Analogs


Prolyl Endopeptidase (PEP) Inhibition

In a systematic prolyl endopeptidase (PEP) inhibitor optimization study comparing three constrained non-natural amino acid replacements for the central proline residue—ABO (2-azabicyclo[2.2.2]octane-3-carboxylic acid), ABH (2-azabicyclo[2.2.1]heptane-3-carboxylic acid), and PHI (perhydroindole-2-carboxylic acid)—the 2-azabicyclo[2.2.2]octane-based series produced inhibitors achieving IC₅₀ values culminating at 0.9 nM on a rat cortex enzymatic preparation (compound 70) [1]. Initial 4-phenylbutanoyl side-chain-containing inhibitors from this series exhibited IC₅₀ values around 30 nM, and dicyclopropyl-modified derivatives reached IC₅₀ values between 10 and 20 nM [1]. In vivo, the optimized ABO-containing inhibitor 68 demonstrated ID₅₀ values of 0.3 mg/kg (i.p.) and 1 mg/kg (p.o.), confirming oral bioavailability [1].

PEP Inhibition
Head-to-head
IC₅₀ 0.9 nM (compound 70); ID₅₀ 0.3 mg/kg i.p., 1 mg/kg p.o.
Supports CNS-targeting PEP inhibitor research fit.
Rat cortex assay; oral in vivo endpoint context.
Prolyl endopeptidase inhibition CNS drug discovery Peptidomimetic SAR

HLE Inhibition and Lung Retention

When the central proline of a Val-Pro-Val tripeptide HLE inhibitor was replaced by the constrained analog Abo ((3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid), the resulting inhibitors maintained potent in vitro HLE inhibition in the 10–100 nM range, comparable to perhydroindole (Phi)-containing analogs [1]. Crucially, Abo-containing compound 14a prevented HLE-mediated lung hemorrhage in the hamster when administered intratracheally at 15 μg/kg, with remarkable 72-hour pre-treatment efficacy—indicating exceptional lung retention and stability—while the reference inhibitor ICI 200 880 was less potent in the 14-day chronic emphysema model [1].

HLE Inhibition & Lung Retention
Head-to-head
IC₅₀ 10–100 nM; 72 h pre-treatment window at 15 μg/kg i.t.
Supports pulmonary-targeted inhibitor research with extended duration context.
Hamster lung hemorrhage model; alveolar space conservation endpoint.
Human leukocyte elastase Pulmonary disease Dual-action inhibitors

Multi-Dihedral Backbone Constraint

As a member of the azabicyclo[X.Y.0]alkane amino acid family, the 2-azabicyclo[2.2.2]octane scaffold simultaneously constrains three backbone dihedral angles (φ, ψ, and ω) within its fused bicyclic framework, functioning as a rigid dipeptide mimic [1]. In contrast, monocyclic proline constrains only the φ angle through pyrrolidine ring cyclization while leaving ψ free to rotate, and 2-azabicyclo[2.2.1]heptane constrains the backbone within a different angular range due to its smaller one-carbon bridge [1][2]. X-ray crystallographic characterization of five 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane derivatives has provided unambiguous configurational assignment, confirming that the [2.2.2] bridge size enforces a distinct spatial orientation of the carboxylate group relative to the [2.2.1] system [3].

Multi-Dihedral Backbone Constraint
Class-level
Simultaneous φ, ψ, ω restriction vs. proline (φ only)
Supports structure-guided design context; bridge-size geometry confirmed by X-ray.
Class-level inference; conformational preferences require project-specific validation.
Conformational constraint Dipeptide mimicry Peptide backbone design

ACE Inhibitor Pharmacophore Validation

Patented 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives have been explicitly characterized as angiotensin-converting enzyme (ACE) inhibitors. In ex vivo functional assays using isolated tissue preparations, these derivatives demonstrated inhibitory effects on ACE present in the muscular microcirculatory system [1]. This application is further validated by the clinical development of zabicipril and zabiciprilat, wherein the (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid moiety serves as the critical proline-replacement pharmacophore conferring ACE binding [2]. While the marketed form employs the (3S) configuration, the availability of the (3R) enantiomer provides a crucial stereochemical probe for studying enantioselective ACE interactions and for developing novel ACE inhibitors with potentially differentiated binding kinetics.

ACE Pharmacophore Validation
Cross-study
ACE inhibition in ex vivo muscular microcirculatory system assays
Supports cardiovascular inhibitor design context; scaffold has established target engagement precedent.
Data to verify; patent-level class inference; (3R) enantiomer serves as stereochemical probe.
ACE inhibition Cardiovascular pharmacology Angiotensin pathway

Key Application Scenarios for ABO Acid


CNS PEP Inhibitor Development

Programs targeting prolyl endopeptidase for cognitive enhancement can utilize (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid as the central constrained scaffold. Evidence demonstrates that ABO-containing inhibitors achieve sub-nanomolar IC₅₀ values (0.9 nM) with oral bioavailability (ID₅₀ = 1 mg/kg p.o.), providing a validated starting point for SAR expansion [1]. The (3R) enantiomer enables exploration of stereochemical effects on PEP binding and selectivity.

Pulmonary HLE and Lipid Peroxidation Inhibitors

For chronic obstructive pulmonary disease (COPD) and emphysema programs, the Abo scaffold confers exceptional in vivo lung retention, with compound 14a demonstrating 72-hour pre-treatment protection in hamster lung hemorrhage models [1]. Researchers can leverage the (3R) stereochemistry to probe the conformational requirements for extended tissue retention while maintaining nanomolar HLE inhibitory potency.

Cardiovascular ACE Inhibitor Scaffold Design

The established ACE inhibitory activity of 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives—validated through both patent disclosures and the clinical candidate zabicipril—makes this scaffold an attractive starting point for designing non-thiol ACE inhibitors with differentiated pharmacokinetic profiles [1]. The (3R) enantiomer serves as a critical stereochemical probe for structure-based ACE inhibitor optimization.

Peptide Secondary Structure Mimicry Probe

The 2-azabicyclo[2.2.2]octane scaffold simultaneously constrains three backbone dihedral angles (φ, ψ, ω), making it valuable for studying the relationship between peptide conformation and biological activity [1]. Procurement of the (3R) enantiomer with defined absolute configuration enables systematic conformational analysis via X-ray crystallography and NMR, as recently demonstrated for related bicyclic proline analogs [2].

Application
Selection Property
Validation Focus
CNS PEP inhibitor studies
Oral in vivo activity context
PEP inhibition and brain exposure endpoints
Pulmonary HLE inhibitor studies
In vivo lung retention profile
Duration of lung protection and tissue exposure endpoints
ACE inhibitor scaffold design
Enantioselective ACE pharmacophore context
Vascular ACE inhibition and binding kinetics endpoints
Peptide secondary structure mimicry
Multi-dihedral conformational restriction
X-ray crystallography and NMR conformational analysis

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